![molecular formula C10H18F2N2O2 B2556567 叔丁基N-[(3R)-4,4-二氟哌啶-3-基]氨基甲酸酯 CAS No. 2089321-22-0](/img/structure/B2556567.png)

叔丁基N-[(3R)-4,4-二氟哌啶-3-基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

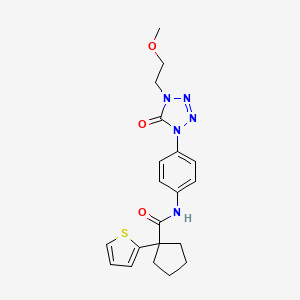

“tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate” is a compound that belongs to the class of carbamates . It is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It is also used as a pharmaceutical intermediate and used in medical experimental research .

Synthesis Analysis

The synthesis of “tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate” involves the use of Boc-protected amino groups . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The molecular structure of “tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate” is complex and is often confirmed by various spectroscopic methods such as NMR, IR, and mass spectrometry. The InChI code for this compound is 1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-6-13-5-4-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15)/t7-/m1/s1 .Chemical Reactions Analysis

“tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate” can undergo a variety of chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. Palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has been investigated .Physical and Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate” are influenced by their molecular structure. The compound has a molecular weight of 236.26 . It is a white to yellow solid and should be stored in a dark place, sealed in dry, at 2-8°C .科学研究应用

医药中间体

该化合物可作为医药中间体使用 . 医药中间体是生产活性药物成分的构成单元。它们常用于合成复杂的有机分子。

N-Boc保护的苯胺的合成

叔丁基氨基甲酸酯,一种相关的化合物,用于钯催化的N-Boc保护的苯胺的合成 . 这表明叔丁基N-[(3R)-4,4-二氟哌啶-3-基]氨基甲酸酯可能用于类似的反应。

吡咯衍生物的合成

该化合物已用于合成四取代吡咯,在C-3位用酯基或酮基进行官能化 .

® -叔丁基(1-羟基丁-3-炔-2-基)氨基甲酸酯的合成

该化合物是天然产物Jaspine B的中间体,该产物从多种海绵中分离出来,并具有抗多种人类癌细胞系的细胞毒活性 .

烯烃的过氟烷基化吡啶化

该化合物已用于通过4-氰基吡啶-硼基自由基对烯烃进行过氟烷基化吡啶化 . 该方法表现出广泛的底物范围和良好的官能团相容性。

固相有机合成

该化合物可作为固相有机合成中的底物使用 . 固相合成是一种在与固体载体结合的情况下合成化合物的方法。

作用机制

The mechanism of action of “tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate” involves the protonation of the tert-butyl carbamate, loss of the tert-butyl cation resulting in a carbamic acid, decarboxylation of the carbamic acid resulting in the free amine, and protonation of amine under the acidic conditions .

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is advised to avoid ingestion and inhalation, avoid dust formation, and not to get in eyes, on skin, or on clothing .

属性

IUPAC Name |

tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-6-13-5-4-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15)/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJOHBZTOIMHCM-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCCC1(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CNCCC1(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2556495.png)

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2556503.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B2556504.png)

![[(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2556507.png)